molecular formula C5H7ClF3N3O B1378448 [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 1421601-20-8

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No. B1378448
CAS RN: 1421601-20-8
M. Wt: 217.58 g/mol
InChI Key: PZWWMQQYLGWOKH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C5H7ClF3N3O, and its molecular weight is 217.58 . The InChI code is 1S/C5H6F3N3O.ClH/c6-5(7,8)1-4-10-3(2-9)11-12-4;/h1-2,9H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Oxadiazole derivatives, including those with trifluoroethyl groups, are often synthesized for their unique structural and electronic properties. The synthesis routes typically involve condensation reactions, offering high yields and allowing detailed spectroscopic characterization (FT-IR, DSC, NMR) to confirm their structures (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Antifungal Activities

  • Certain oxadiazole derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown effectiveness against various strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Potential Anticancer Applications

  • Oxadiazole compounds have been investigated for their potential anticancer properties. Some derivatives exhibit cytotoxic activities against various cancer cell lines, suggesting their utility as novel cytotoxic agents or potential anticancer drugs (Ramazani, Khoobi, Torkaman, et al., 2014).

Photochemical and Photophysical Properties

  • The study of fluorinated oxadiazoles has included investigations into their photochemical behavior, leading to the synthesis of fluorinated heterocyclic compounds. These studies open pathways for developing materials with specific photophysical properties, useful in optical applications and materials science (Buscemi, Pace, Pibiri, et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c6-5(7,8)1-4-10-3(2-9)11-12-4;/h1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWMQQYLGWOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

CAS RN

1421601-20-8
Record name [5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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